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Introduction

Crozbaciclib fumarate, also known as SHR6390 or Dalpiciclib, is a novel, orally administered,
selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] By targeting the
core cell cycle machinery, Crozbaciclib represents a promising therapeutic strategy for various
malignancies, particularly those dependent on the CDK4/6-retinoblastoma (Rb) pathway for
proliferation. This technical guide provides a comprehensive overview of the preclinical and
clinical pharmacokinetics and pharmacodynamics of Crozbaciclib, presenting key data in a
structured format to facilitate understanding and further research.

Mechanism of Action: Targeting the Cell Cycle
Engine

Crozbaciclib exerts its anti-tumor activity by selectively inhibiting the kinase activity of CDK4
and CDK®6.[2][3] In normal and cancerous cells, the progression from the G1 (first gap) phase
to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-
Cyclin D-Rb pathway. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes,
which then phosphorylate and inactivate the retinoblastoma tumor suppressor protein (Rb).
This inactivation releases the E2F transcription factor, allowing for the expression of genes
necessary for DNA replication and cell cycle progression.
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Crozbaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK®6, preventing the
phosphorylation of Rb.[5] This maintains Rb in its active, hypophosphorylated state, where it
remains bound to E2F, thereby inducing a G1 phase cell cycle arrest and inhibiting tumor cell
proliferation.[1][2][5] Preclinical studies have demonstrated that Crozbaciclib treatment leads to
a significant reduction in the levels of phosphorylated Rb (pRb) at Ser780, a key marker of
CDK4/6 activity.[1][2]
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Figure 1: Crozbaciclib's mechanism of action in the cell cycle.
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Pharmacodynamics

The pharmacodynamic (PD) profile of Crozbaciclib has been characterized through a series of
in vitro and in vivo studies, demonstrating its potent and selective anti-proliferative activity
against retinoblastoma-positive (Rb-positive) cancer cells.

In Vitro Activity

Crozbaciclib has shown potent inhibitory effects on the proliferation of a broad panel of human
cancer cell lines with intact Rb protein. The half-maximal inhibitory concentrations (IC50) are
typically in the nanomolar range.

Cell Line Cancer Type Rb Status IC50 (nmoliL)
MCF-7 Breast Cancer Positive <800
COLO 205 Colon Cancer Positive <800
U-87 MG Glioblastoma Positive <800
Calu-3 Lung Cancer Positive > 800

Table 1: In Vitro Anti-
proliferative Activity of
Crozbaciclib in Rb-
positive Cancer Cell
Lines.[1]

Studies have shown that Crozbaciclib induces G1-phase cell cycle arrest and cellular
senescence in a dose-dependent manner in Rb-positive tumor cells.[1][2] This is accompanied
by a reduction in the phosphorylation of Rb at Ser780.[1][2]

In Vivo Activity

The anti-tumor efficacy of Crozbaciclib has been evaluated in various human tumor xenograft
models in mice. Once-daily oral administration of Crozbaciclib resulted in dose-dependent
tumor growth inhibition (TGI) and, in some models, tumor regression.
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Tumor Growth

Xenograft Model Cancer Type Dose (mglkg, daily) Inhibition (TGI)
COLO 205 Colon Cancer 37.5 88%

75 115% (regression)

150 129% (regression)

U-87 MG Glioblastoma 37.5 53%

75 86%

150 133% (regression)

Table 2: In Vivo Anti-
tumor Efficacy of
Crozbaciclib in
Xenograft Models.[1]

Notably, Crozbaciclib demonstrated the ability to overcome acquired resistance to tamoxifen

and trastuzumab in breast cancer models and exhibited synergistic anti-tumor activity when

combined with endocrine therapy.[1]

Pharmacokinetics

The pharmacokinetic (PK) properties of Crozbaciclib have been investigated in both preclinical

animal models and human clinical trials, indicating favorable oral bioavailability and exposure.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice bearing COLO 205 tumor xenografts were conducted

following a single oral dose of 75 mg/kg.
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Time (hours) Plasma Concentration Tumor Concentration
(ng/mL) (ng/g)

05 ~1500 ~1000

! ~2000 ~2000

2 ~2500 ~3000

4 ~2000 ~4000

i ~1500 ~3500

24 ~500 ~1500

Table 3: Plasma and Tumor
Concentrations of Crozbaciclib
in a COLO 205 Xenograft
Model.[6]

These preclinical data demonstrate that Crozbaciclib achieves and maintains concentrations in
tumor tissue sufficient for sustained target inhibition.[1]

Clinical Pharmacokinetics

A Phase | dose-escalation study in patients with advanced breast cancer and a mass balance
study in healthy male subjects have provided key insights into the clinical pharmacokinetics of
Crozbaciclib.[3][5][7][8]
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Parameter

Value

Study Population

Tmax (median)

2.5-4.0 hours

Advanced Breast Cancer

Patients

3.00 hours

Healthy Male Subjects

Terminal Half-life (t1/2,

geometric mean)

40.3 - 51.4 hours (single dose)

Advanced Breast Cancer

Patients

~17.50 hours (total

radioactivity)

Healthy Male Subjects

43.5 hours (unchanged drug)

Healthy Male Subjects

Metabolism

Primarily hepatic

Healthy Male Subjects

Excretion

Predominantly via feces
(~71.93%)

Healthy Male Subjects

Minor excretion in urine
(~22.69%)

Healthy Male Subjects

Table 4: Clinical
Pharmacokinetic Parameters
of Crozbaciclib.[3][5][8]

The data indicate that Crozbaciclib is orally bioavailable with a relatively long half-life,

supporting a once-daily dosing regimen.[3][7] Steady-state plasma concentrations were

generally observed by day 8 of continuous daily dosing.[3]

Experimental Protocols
In Vitro Cell Proliferation Assay

e Cell Lines: A panel of human cancer cell lines with varying Rb status were used.

o Method: Cells were seeded in 96-well plates and treated with a range of concentrations of

Crozbaciclib. Cell viability was assessed after a defined period (e.g., 6 days) using a

sulforhodamine B (SRB) assay.
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o Data Analysis: IC50 values were calculated by nonlinear regression analysis of the dose-
response curves.

In Vivo Xenograft Studies

o Animal Model: 5-week-old female Balb/cA-nude mice were used.

o Tumor Implantation: Tumor xenografts were established by subcutaneously inoculating
tumor cells (e.g., COLO 205, U-87 MG) into the mice.

e Treatment: When tumors reached a volume of approximately 100-200 mms3, mice were
randomized into control (vehicle) and treatment groups. Crozbaciclib was administered orally
once daily at specified doses.

o Endpoints: Tumor volumes and body weights were measured regularly. Tumor growth
inhibition was calculated at the end of the study.
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Figure 2: General workflow for in vivo xenograft studies.
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Pharmacokinetic/Pharmacodynamic Analysis in
Xenografts

o Sample Collection: Following a single oral dose of Crozbaciclib to tumor-bearing mice, blood
and tumor tissue samples were collected at various time points.

e Drug Concentration Analysis: The concentration of Crozbaciclib in plasma and tumor
homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

e Pharmacodynamic Marker Analysis: Tumor extracts were analyzed by Western blotting to
determine the levels of total Rb and phosphorylated Rb (Ser780).

Conclusion

Crozbaciclib fumarate is a potent and selective CDK4/6 inhibitor with a favorable
pharmacokinetic and pharmacodynamic profile. It demonstrates significant anti-proliferative
activity in Rb-positive cancer cells both in vitro and in vivo, primarily through the induction of G1
cell cycle arrest. The clinical pharmacokinetic data support a once-daily oral dosing regimen.
The promising preclinical and early clinical data provide a strong rationale for the ongoing
clinical development of Crozbaciclib as a potential new therapeutic option for patients with
various types of cancer. Further studies are warranted to fully elucidate its clinical efficacy and
safety profile in different patient populations and in combination with other anti-cancer agents.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

e 1. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human
tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human
tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12406974?utm_src=pdf-body
https://www.benchchem.com/product/b12406974?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447953/
https://pubmed.ncbi.nlm.nih.gov/30724426/
https://pubmed.ncbi.nlm.nih.gov/30724426/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. researchgate.net [researchgate.net]

4. The efficacy and safety of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor, in patients
with advanced head and neck mucosal melanoma harboring CDK4 amplification - PMC
[pmc.ncbi.nlm.nih.gov]

5. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6
inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]
7. ascopubs.org [ascopubs.org]

8. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent
CDKA4/6 inhibitor in humans [frontiersin.org]

To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of
Crozbaciclib Fumarate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12406974#pharmacokinetics-and-
pharmacodynamics-of-crozbaciclib-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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